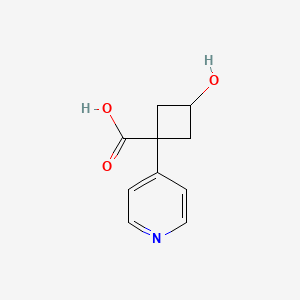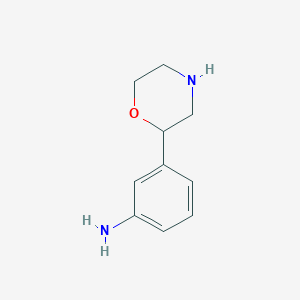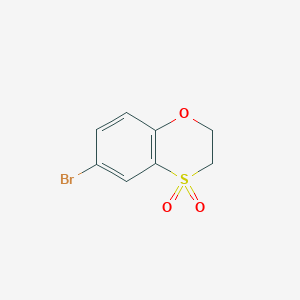
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group, along with a pyridine ring attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.
Introduction of Hydroxyl and Carboxylic Acid Groups: The hydroxyl group can be introduced via hydroboration-oxidation of a cyclobutene precursor, followed by oxidation to form the carboxylic acid group.
Attachment of Pyridine Ring: The pyridine ring can be introduced through a Suzuki coupling reaction between a bromocyclobutane derivative and a pyridine boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using appropriate alkylating agents or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and bases like pyridine or triethylamine.
Major Products
Oxidation: 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid.
Reduction: 3-Hydroxy-1-(pyridin-4-yl)cyclobutanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydroxyl and carboxylic acid groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the pyridine ring suggests possible interactions with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking with the pyridine ring. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid: Similar structure but with the pyridine ring attached at the 3-position.
3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid: Oxidized form of the compound with a ketone group instead of a hydroxyl group.
3-Hydroxy-1-(pyridin-2-yl)cyclobutane-1-carboxylic acid: Pyridine ring attached at the 2-position.
Uniqueness
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the cyclobutane ring, combined with the pyridine ring at the 4-position. This unique arrangement allows for distinct chemical reactivity and biological interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-hydroxy-1-pyridin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-8-5-10(6-8,9(13)14)7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14) |
InChI Key |
KWGAUGLNVIBKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=NC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13064400.png)

![[4-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B13064410.png)



![2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B13064425.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)



